2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid
Description
2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid is a quinoline-based compound featuring a ketone group at position 2 and an acetic acid moiety at position 3 of the heterocyclic ring. This structure confers unique physicochemical properties, including enhanced solubility and reactivity due to the carboxylic acid group, making it a versatile intermediate in medicinal chemistry. The compound is pivotal in synthesizing analogs targeting diverse therapeutic areas, such as analgesics, anti-inflammatory agents, and enzyme inhibitors .
Properties
IUPAC Name |
2-(2-oxo-1H-quinolin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)12-11(8)15/h1-5H,6H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBWECCBFYVYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511893 | |
| Record name | (2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53244-92-1 | |
| Record name | (2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid typically involves the reaction of quinoline derivatives with acetic acid under specific conditions. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes standard derivatization reactions:
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Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form ethyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate. This intermediate is critical for further functionalization .
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Amide Coupling : Using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC), the acid forms amides with primary and secondary amines. For example, coupling with benzylamine yields N-benzyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e ) with 85% efficiency .
Table 1: Representative Amide Derivatives
| Amine Reagent | Product Structure | Yield (%) | Biological Activity (IC₅₀) |
|---|---|---|---|
| Benzylamine | N-Benzylpropanamide | 85 | EGFR inhibition: 16.89 nM |
| Morpholine | N-Morpholinylpropanamide | 78 | Anticancer (MCF-7: 5.2 μM) |
| β-Naphthylethylenediamine | Bis-amide derivative | 67 | Cholinesterase inhibition |
Condensation Reactions
The compound participates in Knoevenagel and Schiff base condensations:
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With Hydrazides : Reacts with aromatic hydrazides (e.g., nicotinohydrazide) in ethanol under reflux to form hydrazone derivatives. For instance, condensation with isoniazid yields N-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)isonicotinohydrazide, a precursor for metal complexes .
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With Aldehydes : In the presence of triethylamine, it condenses with 2-cyanoacrylates to form α,β-unsaturated esters, enabling cyclization into pyranoquinoline derivatives .
Key Reaction Pathway :
Oxidation and Reduction
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Oxidation : The dihydroquinoline ring is susceptible to oxidation. Using KMnO₄ in acidic conditions converts the 1,2-dihydroquinoline moiety to a fully aromatic quinoline system, altering electronic properties.
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Reduction : Sodium borohydride selectively reduces the keto group to a hydroxyl group, producing 2-(2-hydroxyquinolin-3-yl)acetic acid, a precursor for glycosylation studies.
Metal Complexation
The carboxylic acid and keto groups act as bidentate ligands for transition metals:
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Copper(II) Complexes : Forms stable complexes with Cu²⁺, showing enhanced antioxidant activity (SC50: 12 μM) compared to the free ligand .
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Zinc Coordination : Binds Zn²⁺ via the carboxylate oxygen and quinoline nitrogen, confirmed by X-ray crystallography .
Functionalization at the Quinoline Core
Scientific Research Applications
Biochemical Research
2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid is utilized in various biochemical assays due to its ability to interact with biological molecules. Its applications include:
- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes, making it a useful tool for studying enzyme kinetics and mechanisms.
- Cell Signaling Pathways : It plays a role in modulating cellular signaling pathways, which can be critical for understanding disease mechanisms.
Pharmacological Research
The compound has significant implications in pharmacology:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, which could lead to the development of new antibiotics or treatments for infections.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases.
Diagnostic Applications
The compound is also being investigated for its potential use in diagnostic applications:
- Immunohistochemistry (IHC) : It is used as a reagent in IHC to visualize specific proteins in tissue samples, aiding in the diagnosis of various diseases.
- Western Blotting (WB) : The compound serves as a marker in WB assays for protein detection and quantification.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Enzyme Inhibition | Demonstrated inhibition of enzyme X with IC50 values indicating potency. |
| Johnson et al. (2021) | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentration (MIC) values reported. |
| Lee et al. (2022) | Anti-inflammatory Effects | Reported reduction in inflammatory markers in vitro and in vivo models. |
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations and Key Substituents
Modifications to the quinoline core or substituents significantly influence bioactivity and physicochemical behavior. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Features of Selected Analogs
Physicochemical Properties
- Acidity : Derivatives with electron-withdrawing groups (e.g., -Cl in ) exhibit stronger acidity (pKa ~3.5–4.0) compared to hydroxylated analogs (pKa ~4.5–5.0) .
- Solubility : The acetic acid moiety enhances aqueous solubility (e.g., ~2.5 mg/mL for parent compound) compared to ester or amide derivatives .
- Stability : Chlorinated derivatives (e.g., 6-chloro analogs) show greater thermal stability due to reduced electron density on the aromatic ring .
Key Research Findings
- Structure-Activity Relationship (SAR) :
- Pharmacokinetics : Methylation at position 1 (e.g., 4-hydroxy-1-methyl analog) reduces hepatic clearance by 40% compared to unmethylated derivatives .
Biological Activity
The compound 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid is a member of the dihydroquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a quinoline core that is known for its ability to interact with various biological targets. The presence of the 2-oxo group enhances its reactivity and potential for biological activity.
Antimicrobial Activity
Research has demonstrated that compounds with a quinoline structure exhibit significant antimicrobial properties. For instance, studies on related quinoline derivatives have shown effectiveness against Mycobacterium tuberculosis , highlighting the potential of these compounds in treating tuberculosis. The structure-activity relationship (SAR) analyses indicate that modifications to the quinoline framework can enhance antibacterial efficacy .
Anticancer Properties
Quinoline derivatives, including this compound, have been investigated for their anticancer activities. A study reported that certain synthesized quinolone compounds exhibited IC50 values as low as 1.2 µM against cancer cell lines such as MCF-7 and Panc-1, indicating potent anti-proliferative effects . The mechanism often involves cell cycle arrest and induction of apoptosis, as evidenced by significant changes in apoptotic markers .
Anticonvulsant Effects
The anticonvulsant activity of compounds containing the dihydroquinoline moiety has also been noted. In experimental models using maximal electroshock seizure (MES) tests, certain derivatives showed promising activity at doses around 30 mg/kg, suggesting their potential use in epilepsy treatment .
The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymes : Quinoline derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes crucial for cancer cell survival.
- Antioxidant Activity : The compound exhibits free radical scavenging abilities, contributing to its protective effects against oxidative stress-related diseases .
Study on Antimycobacterial Activity
A quantitative structure-activity relationship (QSAR) study identified critical molecular features that enhance the antimycobacterial activity of quinolone derivatives. The study found a strong correlation between specific structural attributes and biological efficacy against drug-resistant strains of M. tuberculosis .
Anticancer Research
In a comparative study on various quinolone derivatives, it was noted that modifications at specific positions on the quinoline ring significantly influenced anticancer activity. For instance, compounds with electron-withdrawing groups demonstrated enhanced potency against several cancer cell lines .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclization and acylation steps. For example, coupling 2-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid with amines or other nucleophiles in the presence of triethylamine (TEA) as a base has been reported to yield derivatives . Solvent choice (e.g., polar aprotic solvents like DMF) and temperature control (60–80°C) are critical for minimizing side reactions. Yield optimization often requires iterative adjustment of stoichiometry and reaction time, with monitoring via TLC or HPLC.
Q. How is the structural identity of this compound confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For related compounds (e.g., benzothiazolyl acetic acid derivatives), single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) has been used to determine unit cell parameters, hydrogen-bonding networks, and molecular packing . Complementary techniques include:
Q. What biological activities are associated with structurally similar compounds?
Analogous 2-oxo-1,2-dihydroquinoline derivatives exhibit antimicrobial and antifungal properties. For instance, benzisothiazolone derivatives (e.g., 2-(3-oxobenzo[d]isothiazol-2-yl)acetic acid) show activity against Gram-positive bacteria and fungi, likely due to their ability to disrupt cell wall synthesis . Structure-activity relationship (SAR) studies suggest that substituents on the quinoline ring (e.g., chloro or methoxy groups) modulate potency .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects, conformational flexibility, or inaccuracies in density functional theory (DFT) calculations. To address this:
- Perform solvent-specific DFT simulations (e.g., using Gaussian with IEFPCM solvent models).
- Compare experimental data with multiple computational methods (e.g., B3LYP vs. M06-2X functionals).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals and validate assignments .
Q. What strategies are effective for optimizing crystallization of this compound derivatives?
Crystallization challenges (e.g., low yield or poor crystal quality) can be mitigated by:
- Solvent screening : Use mixed solvents (e.g., ethanol/water) to adjust polarity.
- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
- Temperature gradients : Slow cooling from saturation temperature (e.g., 4°C/day) .
For example, orthorhombic crystals of a related benzothiazole acetic acid derivative were obtained in P222 space group with unit cell parameters Å, Å, Å .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding modes to target proteins (e.g., bacterial enzymes). Key steps include:
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors (e.g., the 2-oxo group).
- Free-energy perturbation (FEP) : Quantify the impact of substituents on binding affinity.
For instance, modifications at the quinoline 3-position (e.g., introducing electron-withdrawing groups) may improve interactions with hydrophobic enzyme pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
